molecular formula C7H6BrNO3 B6266326 2-bromo-4-methyl-3-nitrophenol CAS No. 74129-08-1

2-bromo-4-methyl-3-nitrophenol

Cat. No.: B6266326
CAS No.: 74129-08-1
M. Wt: 232.03 g/mol
InChI Key: HNGHXWWKEPQTME-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3-nitrophenol is an organic compound belonging to the nitrophenol family. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenol ring. This compound is widely used in scientific research as an intermediate for synthesizing various chemical compounds, including pharmaceuticals, agrochemicals, and photographic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-3-nitrophenol typically involves a multi-step process:

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Reduction: 2-Amino-4-methyl-3-nitrophenol.

    Substitution: 2-Substituted-4-methyl-3-nitrophenol derivatives.

Scientific Research Applications

2-Bromo-4-methyl-3-nitrophenol is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and photographic materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-3-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the bromine atom and phenol group can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol .
  • 2-Bromo-4-nitrophenol .
  • 4-Methyl-3-nitrophenol .

Uniqueness

2-Bromo-4-methyl-3-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups on the phenol ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-4-methyl-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-3-5(10)6(8)7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGHXWWKEPQTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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